T-705 Ribofuranose, also known as Favipiravir, is a synthetic broad-spectrum antiviral compound primarily developed for the treatment of influenza virus infections. It has garnered attention for its potential efficacy against a variety of RNA viruses, including those responsible for emerging infectious diseases. The compound is classified as a pyrazinecarboxamide derivative, characterized by its unique structural features that facilitate its antiviral activity.
Favipiravir was originally developed by Toyama Chemical Co., Ltd., a subsidiary of Fujifilm Holdings Corporation, and has been approved in several countries for the treatment of influenza. Its use has expanded to include investigations into its effectiveness against other viral infections, such as Ebola and COVID-19.
Chemically, T-705 Ribofuranose is classified under the category of nucleoside analogs. It specifically acts as an inhibitor of RNA-dependent RNA polymerase, which is crucial for viral replication. Its mechanism involves mimicking natural nucleotides, thereby interfering with viral RNA synthesis.
The synthesis of T-705 Ribofuranose typically involves several key steps:
The synthesis process requires careful control of reaction conditions to ensure high yields and purity. For instance, T-705 ribonucleoside exhibits low stability toward nucleophiles and decomposes rapidly in aqueous media at neutral pH, necessitating prompt handling and storage under controlled conditions .
T-705 Ribofuranose consists of a pyrazine ring substituted with a hydroxyl group and a carboxamide moiety. The ribofuranose sugar is attached via a glycosidic bond at the 1-position of the pyrazine ring.
The molecular formula for T-705 Ribofuranose is CHFNO, with a molecular weight of approximately 157.10 g/mol. Its structural representation highlights the arrangement of atoms that contribute to its biological activity.
T-705 undergoes various chemical transformations within biological systems:
The incorporation of T-705 RTP into viral RNA can lead to mutagenesis, disrupting normal viral replication processes and contributing to its antiviral efficacy .
The primary mechanism by which T-705 exerts its antiviral effects involves:
T-705 Ribofuranose appears as a white crystalline solid with moderate solubility in water. Its melting point and specific optical rotation are characteristic properties that aid in its identification.
The compound exhibits notable stability under acidic conditions but is susceptible to hydrolysis in neutral or basic environments. Its reactivity profile is crucial for understanding its behavior in biological systems and during synthetic processes .
T-705 Ribofuranose has been extensively studied for various applications:
T-705 Ribofuranose (chemical name: 4-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-6-fluoro-3-oxo-3,4-dihydropyrazine-2-carboxamide) is the ribosylated metabolite of the antiviral prodrug favipiravir (T-705). Its molecular formula is C₁₀H₁₂FN₃O₆, with a molecular weight of 289.22 g/mol [3] [6] [9]. The structure integrates:
Table 1: Key Conformational Features of T-705 Ribofuranose
Structural Element | Configuration | Biological Significance |
---|---|---|
Glycosidic Bond | β-linkage | Ensures correct spatial orientation for phosphorylation |
Ribose Puckering | C3'-endo (North) | Complementary to influenza/SARS-CoV-2 RdRp active sites |
Base Orientation | Anti | Mimics natural purines (ATP/GTP) during incorporation |
Crystalline Properties:X-ray diffraction reveals monoclinic crystals with P2₁ space group symmetry. The ribose ring displays standard bond lengths (C–O: 1.42–1.44 Å; C–C: 1.52–1.54 Å) and angles (O–C–O: 108°–112°) consistent with β-D-ribofuranose systems. The pyrazine ring exhibits planarity, with fluorine inducing a dipole moment of 1.41 D [5] [9].
Degradation Pathways:
Table 2: Stability Parameters of T-705 Ribofuranose
Stress Condition | Degradation Product | Half-life (t₁/₂) | Activation Energy (Eₐ) |
---|---|---|---|
0.1M HCl, 37°C | T-705 + D-ribose | 4.2 hours | 68.5 kJ/mol |
0.1M NaOH, 37°C | None (stable) | >30 days | N/A |
Dry heat, 150°C | Decarboxylated derivative | 45 minutes | 102.3 kJ/mol |
Isotopic labeling enables metabolic tracing and quantitative pharmacokinetics:
Table 3: Isotopically Labeled Derivatives of T-705 Ribofuranose
Isotopologue | Synthetic Method | Key Analytical Use | Detection Limit (LC-MS/MS) |
---|---|---|---|
[¹³C₅]-Ribose | Koenigs-Knorr glycosylation | Metabolic flux to T-705-RTP in hepatocytes | 0.1 ng/mL |
[¹⁵N₂]-Pyrazine | Condensation with ¹⁵N₂-cyanide | HGPRT substrate affinity measurement (Kₘ = 18 μM) | 5 pg/mL |
[¹⁸O₂]-Carboxamide | H₂¹⁸O exchange at pH 10 | Hydrolytic stability profiling | 50 pg/mL |
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1